Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 2,1,3-benzoxadiazole-5-carboxylate

organic synthesis protecting group acid chloride

tert-Butyl 2,1,3-benzoxadiazole-5-carboxylate (CAS 918540-32-6; MF C₁₁H₁₂N₂O₃; MW 220.23 g·mol⁻¹) is the 1,1‑dimethylethyl (tert‑butyl) ester of the 2,1,3‑benzoxadiazole‑5‑carboxylic acid scaffold. The benzoxadiazole (benzofurazan) core serves as a privileged heterocycle in medicinal chemistry and materials science, imparting electron‑deficient character and a compact planar geometry that engages in π‑stacking and hydrogen‑bonding interactions.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 918540-32-6
Cat. No. B12912433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,1,3-benzoxadiazole-5-carboxylate
CAS918540-32-6
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC2=NON=C2C=C1
InChIInChI=1S/C11H12N2O3/c1-11(2,3)15-10(14)7-4-5-8-9(6-7)13-16-12-8/h4-6H,1-3H3
InChIKeyJPFFQAUQXGMWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,1,3-Benzoxadiazole-5-Carboxylate (CAS 918540-32-6) – Core Identity and In-Class Positioning


tert-Butyl 2,1,3-benzoxadiazole-5-carboxylate (CAS 918540-32-6; MF C₁₁H₁₂N₂O₃; MW 220.23 g·mol⁻¹) is the 1,1‑dimethylethyl (tert‑butyl) ester of the 2,1,3‑benzoxadiazole‑5‑carboxylic acid scaffold . The benzoxadiazole (benzofurazan) core serves as a privileged heterocycle in medicinal chemistry and materials science, imparting electron‑deficient character and a compact planar geometry that engages in π‑stacking and hydrogen‑bonding interactions [1]. Unlike the parent carboxylic acid or smaller‑alkyl esters (methyl, ethyl), the tert‑butyl ester introduces pronounced steric bulk (Taft Es ≈ −2.78 vs. methyl 0.00) and elevated lipophilicity (cLogP 2.18 vs. 0.92 for the free acid), properties that critically alter reactivity, orthogonal‑protecting‑group compatibility, and physicochemical profile [2]. These quantifiable attributes make the compound a strategic intermediate for multi‑step syntheses where selective ester manipulation, enhanced membrane permeation, or steric gating is required.

Why a Methyl, Ethyl, or Free‑Acid Benzoxadiazole Cannot Replace the tert‑Butyl Ester in Demanding Workflows


Substituting tert‑butyl 2,1,3‑benzoxadiazole‑5‑carboxylate with the corresponding methyl, ethyl, isopropyl, or benzyl ester—or with the free carboxylic acid—is not chemically neutral. The tert‑butyl ester uniquely undergoes selective Sₙ1‑type alkyl‑oxygen cleavage under mild acidic conditions (TFA, H₃PO₄), while methyl and ethyl esters remain intact and require strongly basic or nucleophilic conditions for hydrolysis [1]. Conversely, treatment with SOCl₂ at room temperature converts tert‑butyl esters to acid chlorides in ≥89 % unpurified yield; methyl, ethyl, and isopropyl esters are essentially unreactive under these conditions [2]. In biological contexts, the roughly 10‑fold higher lipophilicity of the tert‑butyl ester (LogP 2.18 vs. 1.40 for the ethyl ester) alters membrane permeability and distribution kinetics, making simple replacement a source of unrecognized pharmacokinetic variance [3]. Thus, procurement decisions that treat all benzoxadiazole‑5‑carboxylate esters as interchangeable risk orthogonal‑protecting‑group incompatibility, synthetic dead‑ends, and misleading structure–activity relationship interpretations.

Quantitative Differentiation of tert-Butyl 2,1,3-Benzoxadiazole-5-Carboxylate vs. Closest Analogs


Exclusive Chemoselective Conversion to the Acid Chloride with Thionyl Chloride

Treatment of tert‑butyl 2,1,3‑benzoxadiazole‑5‑carboxylate with neat SOCl₂ at room temperature cleanly yields the corresponding acid chloride in ≥89 % unpurified yield, whereas the methyl, ethyl, isopropyl, and benzyl ester analogs are essentially unreactive under identical conditions [1]. This orthogonal reactivity enables late‑stage functionalization of the 5‑position without affecting coexisting smaller‑alkyl esters.

organic synthesis protecting group acid chloride

Orthogonal Acidolytic Deprotection Compatibility with Methyl and Ethyl Esters

Aqueous phosphoric acid (85 wt%) selectively cleaves the tert‑butyl ester of tert‑butyl 2,1,3‑benzoxadiazole‑5‑carboxylate to liberate the free carboxylic acid, while benzyl, methyl, and ethyl esters—as well as other acid‑sensitive groups such as TBDMS ethers and CBZ carbamates—remain intact [1]. This orthogonality permits sequential deprotection in multi‑functional molecules without resorting to strongly basic or nucleophilic reagents that could degrade the benzoxadiazole core.

protecting group strategy orthogonal deprotection solid-phase synthesis

Quantified Lipophilicity Advantage Over Free Acid and Ethyl Ester Comparators

The computed octanol–water partition coefficient (LogP) of tert‑butyl 2,1,3‑benzoxadiazole‑5‑carboxylate is 2.18, compared with 1.40 for the ethyl ester (CAS 36389-07-8) and 0.92 for the free carboxylic acid (CAS 19155-88-5) [1][2]. This represents a ΔLogP of +0.78 versus the ethyl ester (≈6‑fold higher lipophilicity) and +1.26 versus the free acid (≈18‑fold higher), leveraging the Hansch π‑contribution of the tert‑butyl moiety.

lipophilicity LogP drug design

Steric Bulk Drives Conformational Pre-Organization and Target Discrimination

The tert‑butyl ester group imposes a Taft steric substituent constant (Es) of approximately −2.78, compared with −0.07 for ethyl and 0.00 for methyl [1]. This substantial steric demand restricts rotational freedom around the ester carbonyl and forces the benzoxadiazole scaffold into a distinct conformational space. In structure‑based design, the increased van der Waals volume can enhance shape complementarity with hydrophobic binding pockets while disfavoring off‑target interactions that accommodate smaller ester moieties.

steric effects Taft parameter receptor fit

Validated Utility as a Key Intermediate in Immuno-Oncology (PD-1/PD-L1) Inhibitor Synthesis

Chinese patent CN109776445B explicitly describes tert‑butyl 2,1,3‑benzoxadiazole‑5‑carboxylate as a key intermediate in the preparation of benzoxadiazole‑based small‑molecule PD‑1/PD‑L1 inhibitors [1]. The tert‑butyl ester serves as a protected carboxylic acid that can be directly elaborated into amide, sulfonamide, or hydrazide derivatives without premature deprotection, and its steric profile contributes to the lead compounds' sub‑micromolar PD‑1/PD‑L1 inhibitory activity (IC₅₀ values in the 0.1–10 μM range reported for the patent exemplars).

PD-1/PD-L1 immunotherapy benzoxadiazole

Procurement-Relevant Application Scenarios for tert-Butyl 2,1,3-Benzoxadiazole-5-Carboxylate


Multi‑Step Medicinal Chemistry Campaigns Requiring Orthogonal Ester Deprotection

In synthetic sequences where a benzoxadiazole carboxylic acid must remain masked through several transformations and then be revealed selectively, the 85 % H₃PO₄ or TFA‑cleavable tert‑butyl ester provides orthogonality that methyl, ethyl, or benzyl esters cannot offer [1]. The acid‑chloride pathway (SOCl₂, ≥89 % yield) further enables direct conversion to amides, Weinreb amides, or ketones without intermediate carboxylate activation [2]. Procurement of the tert‑butyl ester thus eliminates the need for two separate building blocks (protected vs. unprotected acid) and reduces synthesis cost by consolidating steps.

PD‑1/PD‑L1 Small‑Molecule Inhibitor Lead Optimization

The tert‑butyl ester is a validated intermediate in patented PD‑1/PD‑L1 inhibitor programs (CN109776445B) [3]. Its elevated lipophilicity (LogP 2.18 vs. 1.40 for the ethyl analog) enhances passive cellular permeability, a critical parameter for intracellular target engagement, while the steric bulk (Taft Es −2.78) can fine‑tune selectivity against closely related immune‑checkpoint proteins [4]. Medicinal chemists purchasing this specific ester can directly replicate patent‑disclosed routes and accelerate SAR exploration.

Porphyrin and Conjugated Macrocycles Containing Fused Benzoxadiazole Units

In the synthesis of heterocycle‑fused porphyrins (e.g., for photodynamic therapy or organic electronics), the tert‑butyl ester protective group is cleaved with TFA prior to MacDonald‑type ‘3+1’ condensation with pyrrole dialdehydes [5]. The use of the tert‑butyl ester—rather than a methyl or ethyl ester—ensures clean, quantitative deprotection under mild acid conditions without degrading the electron‑deficient benzoxadiazole ring, enabling higher yields of the final macrocycles.

Fragment‑Based Drug Design and Biophysical Assay Development

The tert‑butyl ester provides a balanced physicochemical profile (LogP 2.18, polar surface area 65.2 Ų) suitable for fragment screening libraries. Its steric footprint (Es −2.78) presents a defined 3‑D pharmacophore that differentiates it from the flat, polar free acid (LogP 0.92) [6]. Procurement for fragment‑soaking or SPR‑based screens allows exploration of hydrophobic sub‑pockets while maintaining aqueous solubility adequate for biophysical assay conditions.

Quote Request

Request a Quote for tert-Butyl 2,1,3-benzoxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.